molecular formula C8H6BrNO B2827900 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 1428651-90-4

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Cat. No. B2827900
M. Wt: 212.046
InChI Key: NJWBNFSXZZLYMG-UHFFFAOYSA-N
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Patent
US09353081B2

Procedure details

4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (1.01 g, 4.76 mmol), titanium (IV) isopropoxide (2.79 mL, 9.53 mmol) and ammonia, 2M in MeOH (11.9 mL, 23.8 mmol) were stirred at RT for 5 h. The reaction mixture was cooled to 0° C. and NaBH4 (270 mg, 7.14 mmol) was added in three portions over 20 min; the resulting mixture was stirred at RT for an additional 1.5 h. The reaction was quenched by pouring it into ammonium hydroxide (25%) (24.8 mL, pH 9-10), the precipitate was filtered and washed with AcOEt (3×, each time suspended in AcOEt and stirred for 5 min). The organic layer was separated and the remaining aqueous layer was extracted with EtOAc. The combined organic extracts were extracted with aq. 1 M HCl. The acidic aqueous extracts were washed with EtOAc (1×), then treated with aq. sodium hydroxide (2 M) to give a pH of 10-12, and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound (530 mg, 52% yield in 70% purity, determined by 1H-NMR) as dark green amorphous solid. MS: 213.0 (M+H+, 1Br).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
catalyst
Reaction Step One
Name
Quantity
270 mg
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][C:8](=O)[C:4]=2[CH:5]=[N:6][CH:7]=1.[NH3:12].CO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][CH:8]([NH2:12])[C:4]=2[CH:5]=[N:6][CH:7]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C2=C(C=NC1)C(CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
11.9 mL
Type
reactant
Smiles
CO
Name
Quantity
2.79 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring it into ammonium hydroxide (25%) (24.8 mL, pH 9-10)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with AcOEt (3×
STIRRING
Type
STIRRING
Details
stirred for 5 min)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with aq. 1 M HCl
WASH
Type
WASH
Details
The acidic aqueous extracts were washed with EtOAc (1×)
ADDITION
Type
ADDITION
Details
treated with aq. sodium hydroxide (2 M)
CUSTOM
Type
CUSTOM
Details
to give a pH of 10-12
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C2=C(C=NC1)C(CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.